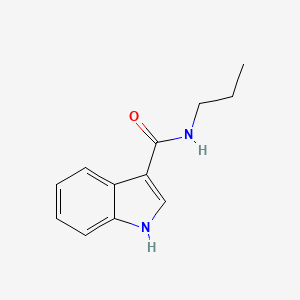

N-propyl-1H-indole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propyl-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-7-13-12(15)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,14H,2,7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKMYADCNZBWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Indole-3-Carboxamide Core Synthesis

The formation of the indole-3-carboxamide scaffold is a critical step that can be achieved through several distinct pathways. These routes range from traditional multi-step sequences involving formylation to more direct modern coupling reactions.

A common and well-established route to indole-3-carboxamides begins with the introduction of a formyl group at the C3 position of the indole (B1671886) ring.

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich heterocycles like indole. researchgate.netgoogle.com This reaction typically employs a Vilsmeier reagent, prepared from phosphorus oxychloride and a disubstituted formamide (B127407) such as N,N-dimethylformamide (DMF). google.com The indole attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is then hydrolyzed to yield indole-3-carbaldehyde. google.com

More recent advancements have introduced milder and more selective catalytic systems for C3-formylation. These include methods using ruthenium or iron catalysts. acs.orgorganic-chemistry.org For instance, an iron-catalyzed C3-selective formylation has been developed using formaldehyde (B43269) and aqueous ammonia (B1221849), with air serving as a benign oxidant. organic-chemistry.org Another approach utilizes N-methylaniline as the carbonyl source in a ruthenium-catalyzed oxidative coupling process. acs.org

Once the indole-3-carbaldehyde is obtained, it is converted into the corresponding carboxamide. This transformation is typically a two-step process:

Oxidation: The aldehyde is first oxidized to indole-3-carboxylic acid.

Amidation: The resulting carboxylic acid is then coupled with the desired amine (in this case, propylamine) to form the final amide bond.

Directly forming the amide bond from indole-3-carboxylic acid is a highly efficient strategy. This approach relies on the use of coupling reagents to activate the carboxylic acid, facilitating its reaction with an amine.

The most prevalent method involves the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). nih.gov In this process, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with propylamine (B44156) or be converted by HOBt into an activated ester, which subsequently reacts with the amine to yield N-propyl-1H-indole-3-carboxamide. This method is widely used in the synthesis of indole-3-carboxamide derivatives. nih.govnih.gov

Alternative strategies for direct amide formation include:

Direct C-H Amidation: Advanced methods have been developed for the direct amidation of the indole C3 C-H bond, bypassing the need for a pre-functionalized starting material like indole-3-carboxylic acid. One such method employs novel N-benzenesulfonyloxyamides as an electrophilic nitrogen source in the presence of a Lewis acid like ZnCl₂, enabling a direct and selective entry to 3-aminoindoles and related structures. nih.gov

Curtius Rearrangement: Another route involves the Curtius rearrangement of an indole-3-carboxazide. The carboxazide, which can be prepared from the corresponding carboxylic acid, rearranges upon heating to form an isocyanate intermediate. This intermediate is then trapped by a carboxylic acid to generate the target N-(indol-3-yl)amide. rsc.org

Beyond the primary methods, other synthetic strategies can produce the indole-3-carboxamide core, often through multi-component or one-pot reactions.

One notable alternative is a one-pot, two-step synthesis starting from 2-halonitrobenzenes and cyanoacetamides. nih.gov This process involves an initial nucleophilic aromatic substitution (SNAr) reaction, followed by a reductive cyclization using reagents like zinc or iron powder, to efficiently generate highly substituted 2-amino-indole-3-carboxamides. nih.gov

The foundational Fischer indole synthesis also serves as a versatile entry point for creating the indole nucleus itself, which can then be subjected to the functionalization reactions described above to yield the desired carboxamide. researchgate.net A modern variation of this is a one-pot, three-component protocol that combines a Fischer indolisation with an N-alkylation step, allowing for the rapid synthesis of densely substituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org

Introduction of the N-Propyl Moiety and Related Side Chains

The final structural element, the N-propyl group, can be introduced at various stages of the synthesis, either on the indole starting material or on the fully formed indole-3-carboxamide scaffold.

The most common method for introducing the propyl group onto the indole nitrogen is N-alkylation. This reaction is typically performed by deprotonating the indole N-H with a suitable base, followed by reaction with an alkylating agent.

Standard conditions involve using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.orgdiva-portal.org The resulting indole anion acts as a nucleophile, attacking an alkyl halide like propyl bromide or propyl iodide to form the N-alkylated product. rsc.org Softer bases, such as alkali metal hydroxides (e.g., NaOH, KOH), can also be used, often in a two-phase system or with a phase-transfer catalyst. google.com

Creating chiral analogues of this compound requires stereoselective synthetic methods. Chirality can be introduced either at the N-alkyl side chain or on the indole scaffold itself.

Asymmetric N-alkylation of the indole ring is a key strategy for introducing chirality. This can be achieved using chiral catalysts, such as a chiral phosphoric acid, which can facilitate the reaction and control the stereochemical outcome. mdpi.com These methods can tolerate a variety of functional groups, providing access to N-alkylated indoles with good to excellent enantioselectivity. mdpi.com Another approach involves an enantioselective aza-Michael reaction between an indoline (B122111) and an α,β-unsaturated ketone, catalyzed by a bifunctional organocatalyst, followed by oxidation to the N-functionalized indole. mdpi.com

General methods for stereoselective synthesis can also be applied to construct chiral building blocks that are later incorporated into the final molecule. nih.govmdpi.com For example, a chiral side chain could be synthesized and then attached to the indole nitrogen, transferring its stereochemistry to the final product.

Synthetic Methodologies Overview

The following table summarizes the key synthetic transformations discussed for the preparation of this compound and its precursors.

| Transformation | Starting Material | Reagents & Conditions | Product | Reference(s) |

| C3-Formylation | Indole | POCl₃, DMF (Vilsmeier-Haack) | Indole-3-carbaldehyde | researchgate.netgoogle.com |

| C3-Formylation | Indole | FeCl₃, Formaldehyde, NH₃ (aq), Air | Indole-3-carbaldehyde | organic-chemistry.org |

| Amide Coupling | Indole-3-carboxylic acid, Propylamine | EDC, HOBt, DIPEA | This compound | nih.gov |

| N-Alkylation | Indole-3-carboxylic acid | NaH, Propyl bromide, DMF | 1-propyl-1H-indole-3-carboxylic acid | diva-portal.org |

| N-Alkylation | Indole | KOH, Propyl halide, Organic solvent | 1-propyl-1H-indole | google.com |

| Reductive Cyclization | 2-halonitrobenzene, Cyanoacetamide | Base, then Zn/FeCl₃ | 2-amino-indole-3-carboxamide | nih.gov |

Derivatization Strategies for Structural Variation

The indole-3-carboxamide scaffold serves as a versatile template for chemical modification. Derivatization strategies primarily target the indole ring itself or the N-propyl carboxamide side chain, allowing for systematic alterations of the molecule's steric and electronic properties.

Substitution at the Indole Ring System (C2, C3, and C5 Positions)

The indole nucleus of this compound offers several positions for substitution, with the C2, C3, and C5 positions being of significant interest in synthetic chemistry.

C2 and C3 Positions: The functionalization of the C2 and C3 positions of the indole core in 3-carboxamide derivatives is a key strategy for creating structural diversity. Research has demonstrated that the choice of metal catalyst can exquisitely control the site of reaction. nih.govresearchgate.net

C2-Functionalization: Using an Iridium(III) catalyst system, direct C-H functionalization at the C2 position can be achieved. This process allows for the introduction of various alkyl groups, for instance, through reaction with diazo compounds, yielding C2-alkylated indole-3-carboxamides. nih.govresearchgate.net

C3-Functionalization via Translocation: A remarkable transformation involves a catalyst-controlled 1,2-acyl translocation. In the presence of a Rhodium(I) catalyst, the entire carboxamide group can migrate from the C3 to the C2 position. nih.govnih.gov This translocation is followed by a C-H functionalization at the now-vacant C3 position, leading to a 2,3-disubstituted indole. nih.govresearchgate.net This method provides access to a class of compounds that would be challenging to synthesize through other means. nih.gov

A summary of catalyst-dependent functionalization is presented below:

| Catalyst System | Primary Transformation | Resulting Structure |

| Ir(III)/Ag(I) | Direct C-H functionalization at C2 | C2-substituted-1H-indole-3-carboxamide |

| Rh(I)/Ag(I) | 1,2-Carboxamide translocation & C3 functionalization | C3-substituted-1H-indole-2-carboxamide |

C5 Position: The C5 position on the benzene (B151609) portion of the indole ring is another important site for modification. Directing group strategies have been effectively employed to achieve regioselective C-H functionalization at this position. By using a removable pivaloyl directing group at the C3 position, direct and site-selective arylation of the indole at the C5 position can be accomplished using palladium and copper catalysis. nih.gov This approach has also been extended to other functionalizations, such as iodination, providing a versatile toolkit for introducing a wide range of substituents at the C5 position. nih.govresearchgate.net

Modifications of the Amide Linker and Terminal Groups

Alterations to the amide linker and the N-propyl terminal group provide another avenue for creating analogues of this compound. These modifications can significantly influence the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity.

Amide Bond Formation: The fundamental synthesis of this compound involves the coupling of indole-3-carboxylic acid with n-propylamine. This is typically achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) in the presence of a base like N,N-diisopropylethylamine (DIPEA). chemicalbook.com

Amide-to-Amine Replacement: A significant structural modification is the reduction of the amide carbonyl group to a methylene (B1212753) group, converting the carboxamide into a secondary amine (an indolylmethylamine). This amide-amine replacement has been explored in related indole-2-carboxamides and found to dramatically improve water solubility while retaining potent biological activity. nih.govacs.orgdiva-portal.org This strategy involves reducing the corresponding indole-2-carboxylic acid to an alcohol, followed by oxidation to an aldehyde and subsequent reductive amination. nih.gov A similar pathway could be envisioned for the C3-carboxamide series.

Terminal Group Variation: The N-propyl group can be readily replaced with a variety of other alkyl or aryl groups by selecting different primary amines during the initial amide bond formation. chemicalbook.comarkat-usa.org Furthermore, more complex terminal groups can be introduced. For example, in the related indazole-3-carboxamide series, a three-carbon linker was introduced at the N1 position of the heterocyclic ring to attach various cyclic amines, demonstrating a strategy for extending and functionalizing the terminal portion of the molecule. nih.gov

Purification and Characterization Techniques in Synthetic Studies

The successful synthesis and derivatization of indole carboxamides rely on robust methods for purification and structural confirmation.

Purification: Following a synthetic transformation, the crude product mixture typically requires purification to isolate the desired compound.

Column Chromatography: This is the most common technique used for purification. The choice of stationary phase (typically silica (B1680970) gel) and mobile phase (eluent) is critical. For indole carboxamides, solvent systems such as chloroform/methanol or dichloromethane (B109758) are frequently employed to achieve effective separation. mdpi.com

Recrystallization: For solid compounds, recrystallization from an appropriate solvent system is an effective method for achieving high purity.

Characterization: Once purified, the identity and purity of the compound must be confirmed using a suite of analytical techniques.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common method, often showing the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. By comparing the retention time of the sample to a standard, and by analyzing the peak area, the percentage purity can be accurately determined. mdpi.com

Melting Point (mp): For crystalline solids, the melting point is a quick and reliable indicator of purity. A sharp melting range typically signifies a pure compound. mdpi.com

X-ray Crystallography: In cases where a single crystal can be grown, X-ray crystallography provides unambiguous confirmation of the molecular structure, including its stereochemistry. researchgate.net

A summary of these techniques is provided in the table below.

| Technique | Purpose | Information Obtained |

| Column Chromatography | Purification | Isolation of the target compound from byproducts and reagents. |

| NMR Spectroscopy | Structural Elucidation | Detailed map of the carbon-hydrogen framework. |

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirmation of elemental formula. |

| HPLC | Purity Assessment | Quantifies the purity of the compound. |

| Melting Point | Purity Assessment | A sharp melting range indicates high purity for solids. |

| X-ray Crystallography | Definitive Structural Confirmation | Precise 3D arrangement of atoms in a crystal. |

Impact of N-Propyl Chain Length and Conformation

The N-propyl group at the 1-position of the indole ring plays a critical role in modulating the biological profile of these compounds. Both the length and the conformational flexibility of this alkyl chain are significant factors influencing receptor interaction and subsequent biological response.

Research into the SAR of indole-2-carboxamides has demonstrated that the length of the N-alkyl substituent is a critical determinant of activity. In a series of dialkylamino analogs, activity was observed to be sensitive to the length of the alkyl chain. The activity increased from a methyl to an ethyl group and subsequently decreased with a propyl group, indicating a defined spatial limit in the corresponding binding pocket. nih.gov This suggests that while an alkyl chain is necessary, its optimal length is crucial for maximizing biological effect. Studies on other indole derivatives have also highlighted the importance of N-substituents, with N-benzyl, acyl, and sulfonyl groups influencing the outcomes of chemical reactions and, by extension, the potential biological activity of the resulting compounds. nih.gov

The following table summarizes the effect of varying N-alkyl chain lengths on the activity of a series of indole-2-carboxamide analogs.

| Compound | N-Alkyl Substituent | Relative Activity |

| 16 | Methyl | Active |

| 17 | Ethyl | More Potent |

| 18 | Propyl | Less Active |

| 19 | Hexyl | Moderately Active |

Data synthesized from research on indole-2-carboxamide analogs. nih.gov

Role of Indole Ring Substituents on Biological Activities

Substituents on the indole ring have a profound effect on the electronic properties, lipophilicity, and steric profile of the molecule, all of which are critical for biological activity.

The C3 position of the indole ring is a primary site for functionalization and plays a crucial role in the activity of many indole derivatives. researchgate.netnih.gov The nature of the substituent at this position can significantly influence the molecule's interaction with its biological target. For instance, the carboxamide group at the C3 position is a key feature of this compound and is known to be important for the activity of related compounds. nih.gov The electronic properties of the C3-substituent can modulate the electron density of the indole ring, affecting its reactivity and binding characteristics. The presence of a methyl ester at the C6-position has been shown to yield different outcomes in chemical reactions compared to other substituents, highlighting the electronic influence of even distant groups on the reactivity at other positions. nih.gov Furthermore, the steric bulk of substituents at C3 can influence the orientation of other parts of the molecule and their ability to fit into a binding site.

Substitutions at the C5 position of the indole ring have been extensively studied and are known to significantly impact biological activity. The introduction of halogens, such as chloro or fluoro groups, at the C5 position has been shown to enhance the potency of 1H-indole-2-carboxamides as CB1 allosteric modulators. nih.gov In a series of antimicrobial indole-3-carboxamido-polyamine conjugates, 5-bromo-substituted analogs generally exhibited more broad-spectrum activity. mdpi.com The presence of electron-withdrawing groups at C5 can also influence activity. For example, the inclusion of a bromo or chloro group at the C5-position resulted in the successful formation of certain adducts in chemical syntheses. nih.gov

The following table illustrates the impact of C5-substituents on the biological activity of indole derivatives.

| C5-Substituent | Observed Effect on Activity | Reference |

| Chloro | Enhanced potency | nih.gov |

| Fluoro | Enhanced potency | nih.gov |

| Bromo | Broad-spectrum antimicrobial activity | mdpi.com |

| Methoxy | Did not hinder product formation | nih.govresearchgate.net |

| Electron-withdrawing groups (Br, Cl) | Influenced reaction outcomes | nih.gov |

While C3 and C5 are common points of modification, substitutions at other positions on the indole ring also play a significant role in defining the SAR.

C2-Position: Functionalization at the C2 position is often more challenging than at C3 due to the inherent reactivity of the indole ring. chim.it However, when the C3 position is substituted, C2 becomes a site for functionalization. chim.it The presence of a methyl group at C2 has been shown to be crucial for certain C-H activation reactions. mdpi.com

C4-Position: Accessing the C4 position for functionalization is generally difficult. nih.gov However, directing groups can be employed to achieve site-selective reactions at this position. For instance, an aldehyde group at C3 can direct vinylation to the C4 position. mdpi.com The presence of a 4-chloro indole failed to yield a desired product in one study, instead leading to direct C2-functionalization, indicating the electronic influence of substituents at this position. nih.gov

C6-Position: The C6 position is considered one of the most difficult to functionalize directly. Despite this, C6-substituted indole derivatives have shown promising bioactivities. The presence of a chloro group at the C6-position has been shown to be compatible with certain chemical transformations. nih.gov

C7-Position: The installation of specific directing groups on the indole nitrogen can facilitate C-H functionalization at the C7 position. nih.gov Inductively withdrawing halogens at the C7-position have been shown to allow for the formation of specific adducts in chemical reactions. nih.gov

An in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs reveals critical insights into the molecular features governing their interactions with various biological targets. The orientation of the carboxamide linker, the nature of distal moieties, and specific substitutions on the indole core collectively determine the affinity and selectivity for diverse receptor systems.

Molecular Interactions and Biological Mechanisms

Receptor Binding and Modulation Mechanisms

N-propyl-1H-indole-3-carboxamide derivatives are recognized as allosteric modulators of the CB1 receptor. acs.orgnih.gov Unlike orthosteric ligands that bind to the primary agonist binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor. nih.gov This binding induces a conformational change in the receptor, which in turn alters the binding and/or efficacy of the endogenous or orthosteric ligands. nih.gov

The interaction of allosteric modulators with their target receptor is quantified by their binding affinity (KB) to the allosteric site and their cooperativity (α) with an orthosteric ligand. The cooperativity factor, α, describes the fold change in the affinity of the orthosteric ligand when the allosteric modulator is bound. An α value greater than 1 indicates positive cooperativity (enhancement of orthosteric ligand binding), while a value less than 1 signifies negative cooperativity (reduction of orthosteric ligand binding).

Research on indole-2-carboxamide derivatives, which are structurally related to this compound, has provided specific data on these parameters. For instance, the compound 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide was identified as a potent CB1 allosteric modulator with a KB of 259.3 nM and a high positive cooperativity (α) of 24.5 for the binding of the CB1 agonist [³H]CP55,940. acs.orgnih.govnih.gov Another analogue, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide , exhibited an even lower KB of 89.1 nM, indicating higher affinity for the allosteric site. acs.orgnih.govnih.gov

| Compound | KB (nM) | Cooperativity (α) with [³H]CP55,940 |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | 259.3 | 24.5 |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide | 89.1 | - |

Data sourced from Khurana et al. (2014). acs.orgnih.govnih.gov

A fascinating aspect of the allosteric modulation by indole-2-carboxamide derivatives is their ability to exhibit "biased signaling" or "functional selectivity." While they act as positive allosteric modulators (PAMs) for agonist binding, they paradoxically function as negative allosteric modulators (NAMs) for agonist-induced G-protein coupling. acs.orgnih.gov This means that although they enhance the binding of an agonist to the CB1 receptor, they antagonize the subsequent activation of G-proteins, a critical step in the canonical signaling pathway of GPCRs. acs.orgnih.gov This functional antagonism has been observed in studies measuring agonist-induced [³⁵S]GTPγS binding. nih.gov

In contrast to their inhibitory effect on G-protein coupling, certain indole-2-carboxamide allosteric modulators have been shown to promote signaling through an alternative pathway involving β-arrestin. acs.orgnih.gov Specifically, compounds like the 3-propyl and 3-hexyl derivatives of 5-chloro-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamide have been found to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in a β-arrestin-dependent manner. acs.orgnih.govnih.gov This demonstrates their capacity to selectively activate certain downstream signaling cascades while inhibiting others, a hallmark of biased allosteric modulation. nih.gov

The primary focus of research on this compound and its analogues has been on their allosteric modulation of the CB1 receptor. There is currently no significant evidence to suggest that these compounds act as orthosteric ligands at this or other receptors. Their mechanism of action is defined by their binding to a site distinct from the orthosteric pocket.

The allosteric modulatory effects of this compound derivatives have been predominantly characterized at the cannabinoid type 1 (CB1) receptor . acs.orgnih.govnih.govnih.gov The CB1 receptor is the most abundant GPCR in the central nervous system and plays a crucial role in various physiological processes. nih.gov The indole-2-carboxamide scaffold has been identified as a key structure for developing allosteric modulators targeting the CB1 receptor. nih.gov

While the interaction with the CB1 receptor is well-documented, there is a lack of significant research detailing the allosteric or orthosteric interaction of this compound and its direct analogues with the cannabinoid type 2 (CB2) receptor . The focus of the available scientific literature remains on their effects on the CB1 receptor.

Allosteric Modulation of G-Protein Coupled Receptors (GPCRs)

Enzyme Modulation and Inhibition

Heme Oxygenase-1 (HO-1) is an inducible enzyme with significant anti-inflammatory and antioxidant functions. frontiersin.org Its induction is a key cellular stress response. While direct evidence for this compound is lacking, the broader context of indole (B1671886) biology suggests potential for interaction. HO-1 expression can be induced by a variety of stimuli, often via the activation of the Nrf2 transcription factor. frontiersin.orgmdpi.com

Interestingly, there is a relationship between HO-1 and the metabolism of tryptophan, the precursor to all indoles. Studies have shown that the induction of HO-1 can increase the expression of indoleamine 2,3-dioxygenase (IDO), the rate-limiting enzyme in tryptophan catabolism. nih.gov Conversely, inducers of HO-1 have been investigated as therapeutic agents to palliate inflammatory pain by activating antioxidant pathways. mdpi.com Given that some indole derivatives possess antioxidant properties, a potential mechanism for their activity could involve the modulation of the Nrf2/HO-1 pathway. rjptonline.org However, further research is required to establish a direct link between this compound and the activation of Heme Oxygenase.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Serotonin |

| cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide |

| Dopamine |

| N3-[(1-ethyltetrahydro-1H-2-pyrrolyl)methyl]-4,5-dihydro-1H-benzo[g]indole-3-carboxamide |

| N-(4-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}phenyl)acetamide |

| Indole-3-carbinol (B1674136) (I3C) |

| Cytochrome P450 1A1 (CYP1A1) |

| Noradrenaline |

Free Radical Scavenging and Antioxidant Effects

Indole derivatives are recognized for their antioxidant properties, which contribute to their potential therapeutic effects. mdpi.comnih.gov The core indole structure is associated with the ability to scavenge free radicals and protect against oxidative damage. mdpi.com While direct studies on the DPPH (2,2-diphenyl-1-picrylhydrazyl) or SOD (superoxide dismutase) inhibition by this compound are not extensively detailed in the available literature, predictive models offer some insight. Based on Quantitative Structure-Use Relationship (QSUR) models, the parent compound, 1H-indole-3-carboxamide, has a predicted probability of 0.520 for being associated with antioxidant functional use. epa.gov

The antioxidant activity of related indole compounds, such as indole-3-carbinol (I3C), has been more thoroughly investigated. I3C has demonstrated the ability to reverse oxidative stress in various experimental models. nih.govnih.gov Similarly, derivatives of diindolylmethane (DIM), another compound derived from I3C, have shown potent radical scavenging activity, in some cases more effective than Vitamin E in DPPH assays. amegroups.cn This capacity is often attributed to their hydrogen-donating ability, which neutralizes stable free radicals. amegroups.cn These findings for related indole structures suggest a potential, yet to be fully confirmed, antioxidant capacity for this compound.

Predicted Functional Use of 1H-indole-3-carboxamide

| Harmonized Functional Use | Probability |

|---|---|

| skin_conditioner | 0.679 |

| colorant | 0.571 |

| flavorant | 0.535 |

| antioxidant | 0.520 |

| antimicrobial | 0.413 |

| fragrance | 0.0947 |

Data from EPA's QSUR models predicting the functional use of 1H-indole-3-carboxamide. epa.gov

Other Identified Enzyme Interactions

The interaction of indole-based compounds with various enzymes is a key area of research. While specific inhibitory data for this compound against hepsin, histone deacetylase (HDAC), or glucagon (B607659) receptors is not prominently documented, studies on structurally related molecules provide valuable context.

Histone Deacetylase (HDAC): The carboxamide scaffold is a feature in some HDAC inhibitors. For instance, a series of novel thiol-based HDAC inhibitors were designed with a 3-phenyl-1H-pyrazole-5-carboxamide scaffold as a surface recognition motif. nih.gov One compound from this series demonstrated more potent inhibition of total HDACs than the approved drug Vorinostat. nih.gov More recently, a pyrazole (B372694) derivative, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, was identified as a selective and potent inhibitor of HDAC6. nih.gov These findings highlight the potential of the carboxamide group in targeting this class of enzymes.

Glucagon Receptor Antagonists: The development of glucagon receptor antagonists is an active area of medicinal chemistry. While direct interaction of this compound is not specified, various heterocyclic compounds are investigated for this purpose. medchemexpress.com

CYP51 Inhibition: In the context of antiparasitic activity, indole-2-carboxamides have been identified as inhibitors of the enzyme 14α-demethylase (CYP51), which is crucial for sterol synthesis in parasites like Trypanosoma cruzi. nih.govnih.gov

Cellular and Subcellular Mechanistic Insights (Preclinical in vitro)

Chagas disease, caused by the protozoan Trypanosoma cruzi, is a significant health issue, and the search for new treatments is ongoing. nih.govnih.govoatext.com Indole derivatives have emerged as a promising class of compounds. Phenotypic screening of small molecule libraries identified hits containing an indole core that were active against the intracellular amastigote form of T. cruzi. nih.govacs.org

Subsequent optimization of a series of indole-2-carboxamides revealed compounds with potent anti-T. cruzi activity. nih.govacs.org The proposed mechanism of action for this series was the inhibition of CYP51, a key enzyme in the parasite's ergosterol (B1671047) biosynthesis pathway. nih.gov Although medicinal chemistry efforts to improve the pharmacokinetic properties of these specific indole-2-carboxamides were challenging, the research established the indole core as a valid starting point for developing anti-trypanosomal agents. nih.govacs.org

Anti-Trypanosoma cruzi Activity of Indole Hit Compounds

| Compound | Structure Type | T. cruzi pEC50 | Selectivity vs. Host Cells | Proposed Mechanism |

|---|---|---|---|---|

| Indole Series Hits | Indole Core | > 5.5 | > 10-fold | CYP51 Inhibition |

Summary of initial findings for indole-based compounds against intracellular T. cruzi amastigotes. nih.govacs.org

The induction of apoptosis (programmed cell death) is a critical mechanism for anticancer agents. Indole-containing compounds have been shown to trigger this process through various molecular pathways.

Caspase-8 Pathway: Indole-3-carbinol (I3C) has been reported to induce apoptosis in human lung carcinoma A549 cells. nih.gov The mechanism involves the activation of p53 and the subsequent initiation of the extrinsic apoptosis pathway mediated by caspase-8. nih.gov Treatment with I3C led to increased cleavage of caspase-8, caspase-3, and PARP (Poly (ADP-ribose) polymerase), key executioners of apoptosis. nih.gov

Caspase-9 Pathway: N-substituted benzamides, which share the carboxamide functional group, have been shown to induce apoptosis in cancer cell lines like HL60. nih.gov The mechanism for these compounds involves the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. nih.gov This activation was inhibited by the pan-caspase inhibitor zVAD-fmk and by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov

These studies suggest that the indole and carboxamide moieties can contribute to the induction of apoptosis through both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways.

The extracellular signal-regulated kinase (ERK) 1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. nih.govembopress.org Dysregulation of this pathway is common in diseases like cancer. nih.govnih.gov Indole derivatives have been identified as modulators of this pathway.

Research on Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), shows they can influence MAPK signaling pathways, including ERK1/2 and p38-MAPK, to exert their anti-tumor effects. nih.gov For example, DIM can trigger apoptosis in prostate cancer cells via the p38-MAPK pathway. nih.gov In other contexts, the ERK1/2 pathway's role is complex; it can promote survival or, under certain conditions, cell death. nih.gov A small molecule known as INR119 has been shown to enhance the phosphorylation of both ERK1/2 and p38 under conditions of oxidative stress. mdpi.com This indicates that small molecules can synergize with cellular stress signals to modulate MAPK pathways. mdpi.com The ability of various indole compounds to interact with and modulate the ERK1/2 and other MAPK signaling cascades highlights a key mechanism through which they may exert their biological effects. nih.govfrontiersin.org

Computational and Biophysical Characterization

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of computational chemistry, providing deep insights into the molecular world. nih.gov These techniques are essential for understanding how a ligand like N-propyl-1H-indole-3-carboxamide might interact with protein targets at an atomic level.

Homology Modeling of Target Receptors

When the three-dimensional structure of a target receptor has not been determined experimentally (e.g., via X-ray crystallography or cryo-electron microscopy), homology modeling can be employed to build a predictive model. This process relies on the amino acid sequence of the target and a known experimental structure of a homologous protein (a "template").

Process of Homology Modeling:

Template Selection: Identifying one or more known protein structures with a similar amino acid sequence to the target receptor.

Sequence Alignment: Aligning the target's amino acid sequence with the template's sequence.

Model Building: Constructing the 3D model of the target based on the alignment and the template's structure.

Model Refinement and Validation: Optimizing the model to correct any structural inaccuracies and validating its quality using various computational tools.

For a compound such as this compound, potential targets could include receptors where other indole (B1671886) derivatives have shown activity, such as kinase enzymes or G-protein coupled receptors. mdpi.comnih.gov A reliable homology model is a prerequisite for subsequent structure-based drug design efforts like molecular docking.

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This method is used to understand the binding mode and estimate the binding affinity of the ligand.

In a typical docking study involving this compound, the compound would be placed into the binding site of a target receptor. A scoring function then evaluates potential poses based on factors like:

Hydrogen Bonds: The carboxamide group of the indole scaffold is a key feature, capable of forming hydrogen bonds with amino acid residues in a receptor's active site. nih.gov

Hydrophobic Interactions: The indole ring and the N-propyl group can engage in hydrophobic interactions with nonpolar residues.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the receptor.

The results from docking studies can rank different ligands based on their predicted binding affinity and help identify key interacting residues, guiding the design of more potent derivatives. acs.org

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms and molecules over time, providing a more realistic representation of the binding process in a biological environment. nih.gov

An MD simulation of the this compound-receptor complex would involve:

Placing the docked complex in a simulated environment (e.g., a water box with ions).

Applying force fields to calculate the forces between atoms.

Simulating the movements of each atom over a set period (from nanoseconds to microseconds).

These simulations can reveal the stability of the binding pose predicted by docking, identify conformational changes in the protein upon ligand binding, and provide a more accurate calculation of binding free energy.

In Silico Property Prediction and Virtual Screening

Beyond direct simulation of ligand-receptor binding, computational methods are widely used for predicting the properties of compounds and for screening large libraries of molecules to identify potential new drug candidates.

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. This model can be created based on the structure of a known active ligand or a set of active compounds.

For this compound, a pharmacophore model would highlight features like:

An aromatic ring (the indole).

A hydrogen bond donor (the N-H of the indole and the amide).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrophobic aliphatic group (the propyl chain).

Once a pharmacophore model is established, it can be used to rapidly screen large virtual libraries of compounds to find other molecules that match these key features, a process known as ligand-based virtual screening.

Structure-Based Virtual Screening for Novel Ligands

When the 3D structure of the target receptor is known (either from experimental methods or homology modeling), structure-based virtual screening can be performed. This involves docking a large library of compounds into the receptor's binding site and scoring them based on their predicted binding affinity. nih.gov

This approach allows for the discovery of novel chemical scaffolds that are structurally different from known ligands but can still effectively bind to the target. High-scoring compounds identified through this process become "hits" that can be synthesized and tested experimentally.

Interactive Data Table: Computational Methods in Drug Discovery

| Methodology | Purpose | Input Required | Key Output |

| Homology Modeling | To predict the 3D structure of a protein. | Target protein amino acid sequence, template structure. | 3D protein model. |

| Molecular Docking | To predict the binding mode and affinity of a ligand to a receptor. | Ligand structure, receptor structure. | Binding pose, binding score/affinity. nih.govnih.gov |

| Molecular Dynamics | To simulate the dynamic behavior of a ligand-receptor complex over time. | Ligand-receptor complex structure, force field. | Trajectory of atomic motions, binding stability, free energy. mdpi.com |

| Pharmacophore Modeling | To identify essential chemical features for biological activity. | Structures of one or more active ligands. | 3D arrangement of chemical features. |

| Virtual Screening | To identify potential hit compounds from a large library. | Compound library, receptor structure or pharmacophore model. | A ranked list of potential active compounds. nih.gov |

Prediction of Molecular Interactions and Binding Conformations

The prediction of how this compound interacts with biological targets at a molecular level is a critical aspect of computational chemistry and drug design. These predictive studies help in understanding the potential binding modes and affinities of the compound, thereby guiding further experimental research. Techniques such as molecular docking and molecular dynamics simulations are employed to model these interactions.

Molecular docking studies can predict the preferred orientation of this compound when bound to a specific protein target. For instance, in silico studies on similar indole-3-carboxamide derivatives have been used to predict their binding affinity against various receptors. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The indole scaffold itself can participate in π-π stacking interactions with aromatic amino acid residues in the binding pocket of a receptor. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the binding event, showing how the ligand and protein adapt to each other over time. mdpi.com This can help in assessing the stability of the predicted binding poses from docking studies. For related compounds, these simulations have been crucial in validating the stability of the ligand-protein complex and understanding the conformational changes that may occur upon binding. nih.gov

The following table summarizes the types of molecular interactions that are typically predicted for indole-3-carboxamide derivatives in computational studies:

| Interaction Type | Description | Potential Interacting Residues |

| Hydrogen Bonding | The amide group of the carboxamide can act as both a hydrogen bond donor and acceptor. | Asp, Glu, Asn, Gln, Ser, Thr, Tyr |

| Hydrophobic Interactions | The propyl group and the indole ring contribute to hydrophobic interactions. | Ala, Val, Leu, Ile, Phe, Trp, Met |

| π-π Stacking | The aromatic indole ring can stack with the aromatic rings of certain amino acids. | Phe, Tyr, Trp, His |

| π-Cation Interactions | The indole ring can interact with positively charged amino acid residues. | Lys, Arg |

Advanced Spectroscopic and Structural Techniques

X-ray Crystallography of Compound Conformations

The table below outlines the typical crystallographic parameters that would be determined from an X-ray diffraction study of this compound:

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). mdpi.com |

| Space Group | The set of symmetry operations applicable to the crystal. mdpi.com |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). mdpi.com |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between chemical bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule, particularly the orientation of the propyl group. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions in the crystal packing. |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound and for studying its dynamic behavior in solution. nih.gov Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the chemical environment of each proton and carbon atom in the molecule, respectively.

The ¹H NMR spectrum of this compound would show characteristic signals for the protons on the indole ring, the amide proton, and the protons of the propyl chain. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the atoms. For instance, the protons on the propyl group would appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the amide nitrogen.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom, including the carbonyl carbon of the amide and the carbons of the indole ring and the propyl chain. mdpi.com

The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound based on data for similar indole derivatives. mdpi.comrsc.org Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Indole Protons | 7.0 - 8.5 | 100 - 140 |

| Amide Proton (NH) | 8.0 - 9.0 | - |

| Propyl CH₂ (adjacent to NH) | ~3.4 | ~41 |

| Propyl CH₂ (middle) | ~1.6 | ~23 |

| Propyl CH₃ | ~0.9 | ~11 |

| Carbonyl Carbon (C=O) | - | ~165 |

Dynamic NMR studies can also provide information about conformational exchange processes, such as the rotation around the C-N bond of the amide group or the flexibility of the propyl chain.

Metabolic Pathway Elucidation via In Vitro Models and Mass Spectrometry

Identification of Primary and Secondary Metabolites in Cellular Systems (e.g., human hepatocytes, liver microsomes)

The metabolic fate of this compound can be investigated using in vitro systems that mimic human metabolism, such as human liver microsomes (HLMs) and cultured human hepatocytes. nih.govmdpi.com These systems contain the necessary enzymes, primarily cytochrome P450s (CYPs), to carry out metabolic transformations. nih.gov By incubating the compound with these systems and analyzing the resulting mixture with high-resolution mass spectrometry, the primary and secondary metabolites can be identified.

For indole-3-carboxamide derivatives, common metabolic pathways include oxidation and conjugation. nih.govresearchgate.net Primary metabolites are often the result of Phase I reactions, such as hydroxylation on the indole ring or the propyl chain. nih.gov Secondary metabolites are typically formed through Phase II conjugation reactions, such as glucuronidation of the hydroxylated metabolites. mdpi.com

The table below lists potential primary and secondary metabolites of this compound that could be identified in in vitro metabolism studies:

| Metabolite Type | Description | Potential Metabolite |

| Primary (Phase I) | Introduction or unmasking of a functional group. | Hydroxylated this compound |

| N-dealkylated indole-3-carboxamide | ||

| Carboxylic acid derivative from propyl chain oxidation | ||

| Secondary (Phase II) | Conjugation with an endogenous molecule. | Glucuronide of hydroxylated metabolite |

| Sulfate conjugate of hydroxylated metabolite |

Characterization of Metabolic Transformations (e.g., hydroxylation, dealkylation, glucuronidation)

The specific metabolic transformations that this compound undergoes are crucial for understanding its biological activity and clearance from the body. These transformations are catalyzed by various drug-metabolizing enzymes. mdpi.com

Hydroxylation: This is a common Phase I reaction catalyzed by cytochrome P450 enzymes. nih.gov For this compound, hydroxylation can occur at several positions on the indole ring (e.g., C4, C5, C6, or C7) or on the propyl side chain. researchgate.net The exact position of hydroxylation can influence the subsequent pharmacological activity and metabolic fate of the molecule.

N-Dealkylation: The propyl group attached to the amide nitrogen can be removed through an oxidative dealkylation process, also mediated by CYPs. This would result in the formation of indole-3-carboxamide. mdpi.comnih.gov

Glucuronidation: This is a major Phase II conjugation reaction where a glucuronic acid moiety is attached to a hydroxyl group, which may have been introduced during Phase I metabolism. mdpi.comuu.nl This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compound, facilitating its excretion.

The following table summarizes the key metabolic transformations and the enzyme families typically involved:

| Metabolic Transformation | Description | Enzyme Family |

| Hydroxylation | Addition of a hydroxyl (-OH) group. | Cytochrome P450 (CYP) |

| N-Dealkylation | Removal of the N-propyl group. | Cytochrome P450 (CYP) |

| Glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGT) |

Compound Names Mentioned:

Preclinical in Vitro Investigations

Cell-Based Assays for Biological Activity

Cell-based assays are fundamental in early-stage drug discovery, providing insights into a compound's effects within a biological context. For indole-3-carboxamides, these assays have been crucial for identifying initial hits, understanding mechanisms of action, and evaluating specificity.

High-Content Screening (HCS) is a powerful technology that utilizes automated microscopy and image analysis to simultaneously measure multiple phenotypic parameters in cells. mdpi.comtandfonline.comnih.gov This approach allows for a comprehensive assessment of a compound's bioactivity at the cellular level, moving beyond single-endpoint readouts to capture complex changes in cell morphology, protein localization, and organelle function. istinye.edu.tr

In the broader context of indole (B1671886) carboxamides, HCS has been instrumental in identifying initial lead compounds. For instance, in the search for agents against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, a cell-based HCS campaign was employed. researchgate.net This phenotypic screening of a small molecule library identified hits containing an indole core that were active against the intracellular amastigote form of the parasite. The screening highlighted compounds with moderate in vitro potency and good selectivity over the host cells, demonstrating the utility of HCS in identifying biologically relevant starting points for medicinal chemistry optimization. researchgate.net

Assessing a compound's effect on cell viability and proliferation is a critical step in preclinical evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with the number of viable cells. In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, the amount of which can be quantified spectrophotometrically. amegroups.cn

In a study investigating multipotent drug leads for neurodegeneration, a series of compounds were synthesized, including the N-propyl-1H-indole-3-carboxamide derivative, 1-(2-phenylethyl)-N-propyl-1H-indole-3-carboxamide . uniba.it The researchers utilized the MTT assay to evaluate the impact of these compounds on cell viability. Cells were incubated for 48 hours with various concentrations of the test compounds before viability was assessed, demonstrating a standard method for quantifying the cytotoxic or cytostatic effects of this class of molecules. uniba.it

Beyond general viability, assays targeting specific enzymes or pathways are used to probe the mechanism of action. Heme oxygenase (HO) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are two such examples.

Heme Oxygenase (HO) Activity: Heme oxygenase is an enzyme that provides significant cytoprotection against oxidative stress. tandfonline.comtandfonline.com Its activity can be modulated by small molecules, representing a potential therapeutic strategy. In a study evaluating a series of indole-2-carboxamide and 3-acetamide derivatives, compounds were tested for their in vitro effects on HO activity. tandfonline.comtandfonline.com The assay measures the formation of bilirubin, a product of HO action. tandfonline.com Notably, the study found that N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide was a potent activator of HO, increasing its activity by approximately 94% at a 10⁻⁵ M concentration. tandfonline.comtandfonline.com This highlights that specific structural features, such as the N-propyl group between the amide and a side chain nitrogen, can influence HO activation. tandfonline.com

DPPH Inhibition Assay: The DPPH assay is a common and straightforward method to evaluate the free-radical scavenging ability of a compound. amegroups.cn Antioxidants donate a hydrogen atom to the stable DPPH radical, converting it to a non-radical form and causing a color change that can be measured to determine the compound's antioxidant potential. amegroups.cn

Several studies have investigated the antioxidant properties of indole carboxamide derivatives using this method. tandfonline.comrsc.org One study found that within a series of indole-2-carboxamide and 3-acetamide derivatives, N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide was the most potent inhibitor of DPPH at a concentration of 10⁻⁴ M. tandfonline.comresearchgate.net Another investigation into ethenyl indoles demonstrated that antioxidant activity is dependent on the substituents. rsc.org Compounds with electron-donating groups, such as a hydroxy substituent, exhibited good antioxidant properties, with IC₅₀ values comparable to that of vitamin E. rsc.org

Table 1: DPPH Radical Scavenging Activity of Selected Ethenyl Indoles This table presents data on the 50% inhibition concentration (IC₅₀) for various ethenyl indoles compared to a standard antioxidant, Vitamin E, as a measure of their antioxidant properties.

Data sourced from RSC Publishing. rsc.org

Selectivity is a critical parameter for any potential therapeutic agent, as off-target effects can lead to undesirable side effects. Selectivity profiling involves testing a compound against a panel of related (e.g., other kinases, receptors) and unrelated biological targets to assess its specificity.

For the indole-3-carboxamide class, selectivity has been a key focus of optimization. For example, CPI-1205 , a potent and selective inhibitor of the histone methyltransferase EZH2, demonstrated a clean selectivity profile when evaluated against 30 other histone or DNA methyltransferases. acs.org Similarly, in a study of indole-based derivatives as carbonic anhydrase activators, researchers evaluated compounds against multiple isoforms (hCA I, II, VA, and VII) to determine their selectivity profile, identifying compounds with promising selectivity towards the brain-associated hCA VII isoform. nih.gov In the context of synthetic cannabinoids, it was noted that the effects of STS-135 , an indole-3-carboxamide derivative, were blocked by a CB₁ receptor antagonist, suggesting its activity is selective towards CB₁ receptors. researchgate.net

Biochemical Assays for Molecular Target Engagement

Biochemical assays are essential for confirming direct interaction between a compound and its putative molecular target, providing quantitative measures of binding affinity.

Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for a receptor. uniba.it These assays utilize a radiolabeled compound (radioligand) that binds to the target receptor. The affinity of a test compound is determined by its ability to compete with and displace the radioligand from the receptor. This competition is measured at various concentrations to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀), which are quantitative measures of the compound's binding affinity.

For the indole-3-carboxamide scaffold, competitive binding assays have been employed to characterize their interaction with specific receptors. A study on a series of homochiral indole-3-carboxamides investigated their binding to human cannabinoid receptors CB₁ and CB₂. researchgate.net These experiments are crucial for understanding the structure-activity relationship and determining how modifications to the indole-3-carboxamide core affect receptor affinity and selectivity. researchgate.net

Functional Assays (e.g., G-protein coupling, enzyme kinetics)

Functional assays are critical for elucidating the mechanism of action of a compound at its molecular target. For the indole-3-carboxamide class, which includes many ligands for G-protein coupled receptors (GPCRs), these assays typically measure the extent and nature of receptor activation.

G-protein coupling assays directly assess the interaction between the receptor and its associated G-proteins upon ligand binding. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay, which can quantify the dissociation of Gα from Gβγ subunits, indicating receptor activation. nih.gov Studies on the C3a receptor (C3aR1), a peptide-activated GPCR, have utilized such platforms to profile the coupling preferences to a panel of Gα subtypes, confirming preferential signaling through Gi/o/z proteins. nih.gov

Downstream functional assays measure the consequences of G-protein activation, such as changes in second messenger concentrations. For GPCRs coupling to Gi/o proteins, a common assay is the inhibition of cyclic AMP (cAMP). In this assay, cells are stimulated with an agent like forskolin (B1673556) to increase intracellular cAMP levels, and the ability of the test compound to inhibit this rise is measured. nih.gov The potency of a compound is typically reported as an EC₅₀ value, representing the concentration at which 50% of the maximal inhibitory effect is observed.

Table 1: Representative Data from Functional Assays for a Hypothetical GPCR Target This table illustrates the type of data generated in functional assays for GPCRs. Values are not specific to this compound.

| Assay Type | Parameter | Result |

|---|---|---|

| G-protein Dissociation (BRET) | EC₅₀ (Gi/o activation) | 50 nM |

| cAMP Inhibition | IC₅₀ (cAMP accumulation) | 75 nM |

| β-arrestin Recruitment | EC₅₀ | >10,000 nM |

Enzyme Inhibition and Activation Studies

The indole scaffold is a common motif in molecules designed to interact with various enzymes. Therefore, this compound would typically be screened against a panel of enzymes to determine any inhibitory or activating effects.

Studies on related indole structures have demonstrated significant enzyme inhibition. For instance, isatins (indole-2,3-diones) have been identified as potent and specific inhibitors of carboxylesterases (CE), enzymes responsible for the metabolism of many ester-containing drugs. nih.gov The inhibitory potency (Ki) of these compounds was found to be in the nanomolar range and correlated with their hydrophobicity. nih.gov

In another example, rationally designed N-substituted indole analogues have been evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. A lead compound, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, exhibited potent and selective MAO-B inhibition with an IC₅₀ value of 0.78 µM. nih.gov Further kinetic studies revealed a competitive mode of inhibition, with an inhibition constant (Ki) of 94.52 nM, indicating that the compound competes with the natural substrate for the enzyme's active site. nih.gov Similarly, indole-3-carbaldehyde oxime derivatives have shown potent urease inhibitory activity. mdpi.com

Table 2: Representative Enzyme Inhibition Data for Indole-Based Compounds This table shows examples of enzyme inhibition data for compounds structurally related to this compound. Data is not for the subject compound itself.

| Enzyme Target | Compound Type | Inhibition Parameter | Value | Mode of Inhibition | Reference |

|---|---|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | N-substituted indole-carboxamide | IC₅₀ | 0.78 µM | - | nih.gov |

| Monoamine Oxidase B (MAO-B) | N-substituted indole-carboxamide | Kᵢ | 94.52 nM | Competitive | nih.gov |

| Carboxylesterase (hCE1) | Isatin (indole-2,3-dione) | Kᵢ | nM range | - | nih.gov |

| Urease | Indole-3-carbaldehyde oxime | IC₅₀ | 34.5 µM | - | mdpi.com |

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies (Mechanistic)

Microsomal Stability (Human and Other Species)

Microsomal stability assays are a cornerstone of early drug discovery, used to estimate the rate of Phase I metabolism of a compound. evotec.com These assays utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes. The compound is incubated with pooled liver microsomes from humans and other relevant preclinical species (e.g., mouse, rat, dog) in the presence of a necessary cofactor, typically NADPH. evotec.combioivt.com The disappearance of the parent compound over time is monitored by LC/MS.

From this data, key parameters are calculated:

In vitro half-life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): The rate of metabolism by a given amount of microsomal protein, independent of blood flow and protein binding, typically expressed in µL/min/mg of microsomal protein. evotec.com

Studies on a range of valinate and tert-leucinate indole- and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) in human liver microsomes (pHLM) have shown that these compounds are often rapidly metabolized. mdpi.com For example, the SCRA designated AMB-FUBINACA was found to be among the most metabolically unstable compounds in one study. mdpi.com Such high clearance rates in vitro can sometimes signal potential challenges in achieving sufficient in vivo exposure. nih.gov

Table 3: Representative Microsomal Stability Data for Indole-3-Carboxamide Analogs This table presents typical microsomal stability data for indole-3-carboxamide compounds in human liver microsomes (pHLM). The values are illustrative of the class and not specific to this compound.

| Compound Analog | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted In Vivo Clearance |

|---|---|---|---|

| Analog A | < 5 | > 200 | High |

| Analog B | 15 | 70 | Moderate |

| Analog C | > 60 | < 10 | Low |

Metabolic Pathway Mapping in In Vitro Systems

While microsomal stability assays quantify the rate of metabolism, metabolic pathway mapping aims to identify the chemical structures of the resulting metabolites. This is crucial for understanding potential metabolic liabilities, predicting the formation of active or toxic metabolites, and interpreting in vivo pharmacokinetic data. These studies are typically conducted in in vitro systems like liver microsomes or cryopreserved hepatocytes. mdpi.com

For the indole-3-carboxamide class of compounds, the ester and amide moieties are often metabolically labile. mdpi.com The primary metabolic routes frequently involve hydrolysis of these groups by enzymes such as carboxylesterases. Other common Phase I metabolic reactions for indole-containing molecules include hydroxylation on the indole ring or the alkyl chains, followed by subsequent Phase II conjugation reactions, such as glucuronidation, to facilitate excretion. evotec.com Identifying these pathways early allows medicinal chemists to modify the structure to block or slow down rapid metabolism, thereby improving the compound's pharmacokinetic profile. nih.gov

Future Directions in N Propyl 1h Indole 3 Carboxamide Research

Development of Advanced Synthetic Strategies for Complex Analogues

Future synthetic research will focus on creating more intricate and diverse analogues of N-propyl-1H-indole-3-carboxamide to explore a wider chemical space and refine structure-activity relationships (SAR). nih.gov A key area of development is the regioselective functionalization of the indole (B1671886) core, moving beyond traditional substitution patterns.

Catalytic C-H Functionalization: Researchers are increasingly employing transition-metal catalysis (e.g., using rhodium or palladium) to directly modify specific C-H bonds on the indole ring, such as at the C4, C5, or C2 positions. acs.org This allows for the introduction of various chemical groups at previously hard-to-access sites, enabling the synthesis of novel derivatives. acs.org

Novel Cyclization Reactions: The development of new reaction cascades, such as the Brønsted acid-promoted oxa-Pictet–Spengler reaction, facilitates the efficient assembly of complex, indole-fused heterocyclic systems under metal-free conditions. acs.org Such methods expand the structural diversity of achievable architectures. acs.org

Transition-Metal-Free Approaches: Innovations in transition-metal-free reactions, like the double indolylation of gem-difluorocyclopropanes, offer mild and efficient pathways to create unique structures, such as gem-diindolylcyclopropanes, preserving sensitive functional groups and expanding the toolkit for analogue design. acs.org

Gram-Scale Synthesis and Post-Functionalization: Emphasis is also being placed on developing scalable synthetic routes that can produce target compounds in large quantities for further testing. acs.org The ability to perform late-stage functionalization on the synthesized indole products allows for rapid diversification and optimization of lead compounds. acs.org

These advanced strategies will be instrumental in generating libraries of complex analogues with tailored properties, moving beyond simple modifications of the propyl chain or amide group to explore novel three-dimensional chemical space.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To move beyond a single-target view of drug action, future research will increasingly integrate multiple layers of biological data. The use of multi-omics—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to understanding the complex cellular responses to indole-3-carboxamide derivatives. nih.govfrontiersin.org

A systems biology approach can unravel the broader biological impact of these compounds. nih.govfrontiersin.org By combining different omics datasets, researchers can map the flow of information from genetic changes to phenotypic outcomes, providing a more complete picture of a compound's mechanism of action. nih.gov For instance, treating cancer cell lines with an indole-3-carboxamide analogue and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) can reveal previously unknown targets and off-target effects. researchgate.net

This integrated analysis helps to:

Identify Biomarkers: Multi-omics data can help identify molecular signatures that predict a response to a particular compound. researchgate.net

Uncover Dysregulated Pathways: By observing systemic changes, researchers can pinpoint entire biological pathways that are modulated by the compound, rather than just a single protein. researchgate.net

Bridge Genotype to Phenotype: These approaches help connect the molecular interactions of a compound with the ultimate physiological or pathological outcome. nih.gov

The application of these high-throughput technologies will be essential for elucidating the nuanced biological activities of this compound and its analogues, paving the way for more precise therapeutic applications. youtube.com

Exploration of Novel Molecular Targets Based on Structural Scaffolds

The indole-3-carboxamide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets. nih.govmdpi.com While research has identified activity at targets like cannabinoid receptors and various cancer-related proteins, future work will aim to systematically explore new and unconventional molecular targets. rsc.orgnih.gov

High-throughput screening and fragment-based screening approaches are being used to test indole-3-carboxamide libraries against diverse panels of proteins. rsc.orgnih.gov This has led to the identification of unexpected activities. For example, derivatives of the related indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target implicated in tumor cell migration. nih.gov

Other novel targets identified for related indole carboxamide scaffolds include:

Bacterial Transporters: The MmpL3 transporter in Mycobacterium tuberculosis has been identified as the target for certain indole-2-carboxamide derivatives, highlighting a potential avenue for developing new antitubercular agents. acs.org

Ion Channels: The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key player in pain and inflammation, has been successfully targeted by novel indole-2-carboxamide agonists. mdpi.com

DNA Interactions: Some novel pyrazole-carboxamide derivatives have been shown to bind to the minor groove of DNA and affect its conformation, suggesting DNA itself could be a direct target for this class of compounds. nih.gov

This exploration is driven by the structural versatility of the indole ring, which can engage in various non-covalent interactions, including hydrogen bonds and π-π stacking, with biological macromolecules. researchgate.net Future research will continue to leverage this versatility to discover compounds that modulate new targets for a range of diseases. nih.gov

Application of Advanced Computational Methods for Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in the design and optimization of new indole-3-carboxamide derivatives. These methods accelerate the drug discovery process by predicting how structural modifications will affect a compound's activity and properties, thereby reducing the need for exhaustive and time-consuming synthesis and screening.

Key computational approaches include:

Structure-Based Drug Design: Using the three-dimensional structures of target proteins, researchers can design ligands that fit precisely into the binding site. This approach has been used to develop inhibitors for targets like poly(ADP-ribose)polymerase-1 (PARP-1) based on an indazole-3-carboxamide scaffold. nih.govresearchgate.net

Molecular Docking: Docking studies are used to predict the binding orientation and affinity of a compound to its target. This has been applied to understand how indole-acrylamide derivatives interact with the colchicine-binding site of tubulin and how certain pyrazole-carboxamides bind to DNA. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis: Computational models help to rationalize the relationship between a compound's chemical structure and its biological activity. This is crucial for optimizing lead compounds to improve potency and drug-like properties such as solubility and metabolic stability. nih.govrsc.org

Predictive ADMET Modeling: In silico tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues early in the design phase, helping to prioritize compounds with more favorable profiles for further development.

These predictive models, when used in a feedback loop with synthetic chemistry and biological testing, create an efficient cycle of design, synthesis, and evaluation, ultimately accelerating the journey from a chemical scaffold to a viable drug candidate.

Design of Tool Compounds for Probing Biological Pathways

Beyond their direct therapeutic potential, this compound analogues are being developed as "tool compounds." These are highly specific molecular probes designed to interact with a particular biological target, allowing researchers to study the function of that target within complex biological systems.

The design of effective tool compounds requires a high degree of selectivity for the intended target over other related proteins. For example:

Kinase Inhibitors: A highly selective inhibitor for a specific kinase, such as the PAK1 inhibitors derived from an indazole-3-carboxamide scaffold, can be used in cell-based assays to investigate the role of that kinase in processes like cell migration and invasion. nih.gov

Fluorescent Probes: The indole scaffold can be chemically modified to include a fluorescent reporter group. Such probes have been developed from 2-phenylindol-3-ylglyoxylamide structures to specifically label and visualize the location of the translocator protein (TSPO) within mitochondria, aiding in the study of this protein's distribution and function. mdpi.com

Receptor Agonists: The development of potent and selective agonists for receptors like TRPV1, based on an indole-2-carboxamide structure, provides valuable tools for studying the activation and desensitization of these ion channels and their role in pain signaling. mdpi.com

By providing these precise molecular tools, research into the this compound scaffold contributes not only to the development of new drugs but also to a deeper fundamental understanding of biology and disease.

Q & A

Q. What are the recommended synthetic routes for N-propyl-1H-indole-3-carboxamide, and how can purity be optimized?

- Methodological Answer : A validated approach involves ester hydrolysis of diethyl-3-n-propyl-indole-2:5-dicarboxylate under acidic or basic conditions to yield the corresponding carboxylic acid intermediate. Subsequent coupling with propylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) forms the carboxamide. Crystallization from methanol or ethanol yields a pure product (melting point ~282°C) . Purity can be confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (characteristic indole proton signals at δ 7.2–8.1 ppm).

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- Mass spectrometry (LC-QTOF-MS) : Confirm molecular ion [M+H]+ at m/z 217.1 (calculated for C₁₂H₁₄N₂O).

- FT-IR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- ¹H/¹³C NMR : Assign indole C3 carboxamide proton (δ ~8.3 ppm) and propyl chain signals (δ 0.9–1.6 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., solvent polarity, protein binding). Standardize protocols by:

- Using DMSO concentrations ≤0.1% to avoid solvent interference.

- Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Cross-referencing with structurally similar indole carboxamides (e.g., 6-iodo-1H-indole-3-carbaldehyde, which shows consistent enzyme inhibition patterns) .

Q. What strategies are effective for improving the synthetic yield of this compound in multi-step reactions?

- Methodological Answer : Optimize key steps:

- Ester hydrolysis : Use NaOH/EtOH at reflux (yield: 85–90%) instead of H₂SO₄, which may degrade the indole core.